trans-4-Aminocyclohexanecarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-aminocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNGLYHKYPNTEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901273 | |
| Record name | NoName_367 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1776-53-0, 3685-23-2, 3685-25-4 | |
| Record name | 4-Aminocyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1776-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-4-Aminocyclohexanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarboxylic acid, 4-amino-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3685-25-4 | |
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| Record name | 3685-23-2 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12784 | |
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| Record name | Cyclohexanecarboxylic acid, 4-amino | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.999 | |
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| Record name | Cis-4-amino-1-cyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-4-Aminocyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Trans 4 Aminocyclohexanecarboxylic Acid
Catalytic Hydrogenation Approaches
Catalytic hydrogenation is a widely employed method for the synthesis of 4-aminocyclohexanecarboxylic acid, typically starting from 4-aminobenzoic acid. researchgate.net This process reduces the aromatic ring to a cyclohexane (B81311) ring, resulting in a mixture of cis and trans isomers. vulcanchem.com The strategic selection of catalysts and reaction conditions is paramount to maximize the yield of the desired trans isomer.
The direct hydrogenation of 4-aminobenzoic acid and its derivatives is a common route to produce 4-aminocyclohexanecarboxylic acid. researchgate.net The choice of catalyst plays a pivotal role in the stereochemical outcome of the reaction.
Ruthenium on carbon (Ru/C) has emerged as an effective catalyst for the stereoselective hydrogenation of p-aminobenzoic acid to achieve a high trans:cis isomer ratio. google.comgoogle.com Research has demonstrated that using a Ru/C catalyst under specific conditions can yield a trans product ratio of over 75%. google.comgoogle.com The basic conditions created by solvents like aqueous sodium hydroxide (B78521) are crucial for favoring the formation of the trans isomer. google.com For instance, the reaction of p-aminobenzoic acid with 5% Ru/C in a 10% NaOH solution has been shown to produce a cis:trans ratio of 1:4.6. google.com The catalyst can often be reused, although its performance in subsequent reactions may vary depending on the work-up and purification methods employed. google.com
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | cis:trans Ratio | Reference |
|---|---|---|---|---|---|
| 5% Ru/C | 10% NaOH (aq) | 100 | 15 | 1:4.6 | google.com |
Palladium on carbon (Pd/C) is a versatile and widely used catalyst in hydrogenation reactions, including reductive amination and the reduction of nitro compounds. wikipedia.org While specific data on rhodium-palladium on carbon for this particular synthesis is not extensively detailed, palladium catalysts supported on carbon are known for their efficiency in the hydrogenation of aromatic hydrocarbons. google.com The activity of Pd/C catalysts can be influenced by the distribution of palladium on the carbon support, with "egg-shell," "thick-shell," and "uniform" distributions affecting the catalytic performance. mdpi.com The physicochemical properties of the Pd/C catalyst, such as particle size and the oxidation state of palladium, are significant predictors of its efficiency. researchgate.net
The optimization of reaction conditions is critical for maximizing the yield and stereoselectivity of the trans-4-aminocyclohexanecarboxylic acid synthesis. Key parameters that are often manipulated include temperature, pressure, and the solvent system. researchgate.netbeilstein-journals.org For the ruthenium-catalyzed hydrogenation of p-aminobenzoic acid, a temperature of 100°C and a hydrogen pressure of 15 bar have been found to be effective. google.comgoogle.com The use of a basic aqueous solvent, such as 10% sodium hydroxide, has been shown to favor the formation of the trans isomer. google.comgoogle.com The choice of catalyst support, such as carbon over aluminum oxide, can also influence reaction times, with carbon supports generally leading to shorter durations. google.com
| Parameter | Condition | Rationale/Effect | Reference |
|---|---|---|---|
| Temperature | 100°C | Provides sufficient energy for the reaction to proceed efficiently. | google.comgoogle.com |
| Pressure | 15 bar H₂ | Ensures adequate hydrogen availability for the catalytic process. | google.comgoogle.com |
| Solvent | 10% NaOH (aq) | Creates basic conditions that promote the formation of the trans isomer. | google.comgoogle.com |
| Catalyst Support | Carbon | Leads to lower reaction times compared to aluminum oxide. | google.com |
An alternative synthetic route to 4-aminocyclohexanecarboxylic acid involves the reductive amination of 4-oxocyclohexanecarboxylate (B1232831) derivatives. derpharmachemica.com This method provides a different pathway to the target molecule, starting from a cyclohexane ring that already possesses the desired carbon framework. One example of this approach is the synthesis of tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), which starts from ethyl 4-oxocyclohexane-1-carboxylate. derpharmachemica.com In this multi-step synthesis, a key step is the reductive amination of an intermediate, 4-cyano-cyclohex-3-ene-1-carboxylic acid, using Raney nickel as the catalyst in the presence of methanolic ammonium (B1175870) hydroxide. derpharmachemica.com This step introduces the amino group, which is subsequently followed by further hydrogenation to yield an isomeric mixture of the final product. derpharmachemica.com
Reductive Amination of 4-Oxocyclohexanecarboxylate Derivatives
Use of Chiral Auxiliaries (e.g., tert-butylsulfinamide)
The asymmetric synthesis of this compound can be effectively guided by the use of chiral auxiliaries. nih.govrsc.org Among these, tert-butylsulfinamide has proven to be a highly effective reagent. nih.govrsc.org The synthesis strategy involves the condensation of a 4-oxocyclohexanecarboxylate with the chiral auxiliary tert-butylsulfinamide. google.com This step is followed by a reductive amination process. The presence of the chiral sulfinamide group directs the stereochemical outcome of the reduction, leading to the preferential formation of the trans isomer. google.com This method provides a reliable pathway to enantioenriched amine derivatives. nih.gov
Lewis Acid Catalysis (e.g., ZnCl₂, Ti(OiPr)₄)
To facilitate the reaction between the ketone and the chiral auxiliary, Lewis acids are employed as catalysts. google.comresearchgate.net Catalysts such as titanium(IV) isopropoxide (Ti(OiPr)₄) are particularly effective in activating the carbonyl group of the 4-oxocyclohexanecarboxylate. google.comresearchgate.net This activation enhances the electrophilicity of the carbonyl carbon, promoting the condensation with tert-butylsulfinamide. google.com The Lewis acid-catalyzed conditions are crucial for the efficiency and selectivity of the reductive amination step, ensuring high conversion to the desired sulfinamide intermediate. google.com
Stereochemical Control and High trans-Selectivity (>95%)
The combination of a chiral auxiliary like tert-butylsulfinamide and Lewis acid catalysis allows for a high degree of stereochemical control. This methodology consistently achieves a high diastereoselectivity, with the ratio of the trans product being greater than 95%. google.com The reaction conditions are generally mild, which is advantageous for preserving sensitive functional groups. google.com The high selectivity of this approach eliminates the need for extensive purification to separate isomers, making it a more efficient and industrially viable process. google.comgoogle.com
Table 1: Asymmetric Synthesis via Chiral Auxiliary
| Starting Material | Chiral Auxiliary | Lewis Acid Catalyst | Key Step | trans-Selectivity |
|---|---|---|---|---|
| 4-oxocyclohexanecarboxylate | tert-butylsulfinamide | Ti(OiPr)₄ | Reductive Amination | >95% google.com |
Isomerization and Stereocontrol Techniques
Conversion of cis-4-Aminocyclohexanecarboxylic Acid to trans-Isomer
Many synthetic routes, particularly those starting from the hydrogenation of 4-aminobenzoic acid, produce a mixture of cis and trans isomers of 4-Aminocyclohexanecarboxylic acid. vulcanchem.comgoogle.com To obtain the pure trans isomer, various isomerization techniques are employed to convert the undesired cis form into the thermodynamically more stable trans form. google.comvulcanchem.com This epimerization is a critical step in many large-scale production processes. googleapis.com
Base-Mediated Isomerization (e.g., Sodium Hydroxide, Potassium Alkoxides)
Base-catalyzed isomerization is a common and effective method for converting the cis isomer to the trans isomer. vulcanchem.comgoogle.com Strong bases such as sodium hydroxide and potassium alkoxides are used to facilitate this conversion. vulcanchem.comgoogle.com The process involves treating the cis isomer or a cis/trans mixture with the base, which promotes the epimerization at the carbon atom bearing the carboxylic acid group, leading to the more stable trans configuration. vulcanchem.comgoogleapis.com This method can be applied to the free amino acid or its derivatives. google.com
Role of Solid-Liquid Heterogeneous Systems in Yield Enhancement
Table 2: Base-Mediated Isomerization of 4-Aminocyclohexanecarboxylic Acid
| Isomer Input | Base | Solvent System | Reported Yield of trans Product |
|---|---|---|---|
| cis or cis/trans mixture | Sodium Hydroxide / Potassium Alkoxide | Not Specified | Effective Conversion vulcanchem.comgoogle.com |
| cis or cis/trans mixture | Base (e.g., K₂CO₃) | Aprotic Solvent (e.g., Acetone) | Up to 73% vulcanchem.com |
| cis or cis/trans mixture | Base | Organic Solvent | 68% googleapis.com |
Control of Isomerization through Stereoselective Catalysts and pH/Temperature Optimization
The primary challenge in synthesizing this compound is managing the formation of the cis-isomer. The direct hydrogenation of p-aminobenzoic acid often yields the cis-isomer as the major product. googleapis.com Consequently, achieving a high trans:cis ratio is a key objective, managed through the selection of catalysts and optimization of reaction conditions such as pH and temperature.
Stereoselective Catalysts: The choice of catalyst is paramount in directing the stereochemical outcome of the hydrogenation of p-aminobenzoic acid. While Raney Nickel has been used, it can result in a trans-isomer content of around 70% and presents challenges for industrial applications, including pyrophoric behavior and difficulty in separation from the product mixture. google.com Modern processes favor catalysts containing ruthenium or rhodium, which provide a better trans/cis ratio. google.com Ruthenium, in particular, is often preferred as it is less expensive than rhodium and tends to result in higher reaction yields. google.com Supported catalysts, such as Ruthenium on carbon (Ru/C), are effective in producing a high trans ratio directly from the hydrogenation process. google.com
pH and Temperature Optimization: Reaction conditions are finely tuned to favor the formation of the thermodynamically more stable trans-isomer. The hydrogenation is typically conducted under basic or alkaline conditions, for instance, using an aqueous solution of sodium hydroxide (NaOH). google.com Temperature also plays a critical role; a preferred temperature range is between 90°C and 120°C, with optimal results often observed at approximately 100°C. googleapis.com Temperatures outside of this range, either below 85°C or above 138°C, have been shown to result in lower isomer ratios. googleapis.com By controlling these parameters, processes can achieve a trans product ratio of greater than 75% in a single step. google.com
Table 1: Catalyst and Condition Effects on Isomerization
| Catalyst | Support | Conditions | Typical trans:cis Ratio | Reference |
|---|---|---|---|---|
| Ruthenium (Ru) | Carbon (C) | 10% NaOH, 100°C, 15 bar H₂ | 4.6:1 | google.com |
| Rhodium (Rh) | Carbon (C) or Alumina (B75360) (Al₂O₃) | Basic conditions | Favorable for trans | google.com |
| Raney Nickel (Ra-Ni) | - | Varies | 1:2.3 (cis:trans) | googleapis.com |
Amino Group Protection and Deprotection Strategies in Synthesis
To prevent unwanted side reactions during synthesis and modification, the amino group of 4-aminocyclohexanecarboxylic acid is temporarily blocked using protecting groups. googleapis.comgoogle.com The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its subsequent removal.
tert-Butoxycarbonyl (Boc) Protection and Selective Deprotection
The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines in organic synthesis. acgpubs.org
Protection: The Boc group is typically introduced under aqueous or anhydrous conditions by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. acgpubs.org In industrial processes, after the initial hydrogenation to form 4-aminocyclohexanecarboxylic acid, the reaction mixture can be directly treated with Boc anhydride (B1165640) to protect the amino group without isolating the intermediate. google.com This one-pot procedure enhances process efficiency. google.com
Selective Deprotection: The Boc group is valued for its stability in basic and nucleophilic environments, allowing for selective reactions at other parts of the molecule. acgpubs.org It is readily removed under acidic conditions. acgpubs.org Strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in methanol (B129727) or dioxane are commonly employed for deprotection. organic-chemistry.org The selective cleavage of the N-Boc group is also possible using reagents like aluminum chloride (AlCl₃) when other sensitive protecting groups are present.
Benzyloxycarbonyl (Cbz) Protection
The benzyloxycarbonyl (Cbz) group is another essential protecting group, particularly in peptide synthesis, valued for its stability under various conditions. ias.ac.in
Protection: The Cbz group is introduced by treating the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. This method can be performed in an aqueous medium, making it an environmentally benign option. The Cbz group effectively prevents the amino functionality from participating in unwanted reactions during subsequent synthetic steps. ias.ac.in
Deprotection: A significant advantage of the Cbz group is its facile removal by catalytic hydrogenation, a process that does not affect many other functional groups. This orthogonality allows for selective deprotection strategies in complex syntheses.
Trityl Group-Assisted Synthesis for Stereochemical Control
The trityl (triphenylmethyl, Tr) group is a bulky protecting group used for amines, alcohols, and thiols. acgpubs.org While it is a common protective agent, specific literature detailing its direct role in assisting stereochemical control during the primary synthesis of this compound is not extensively documented. Its primary function is to block the reactivity of the amino group. The bulkiness of the trityl group can influence the stereochemical outcome of reactions on nearby centers in certain substrates, but its application specifically for controlling the cis/trans isomerization in this context is not a commonly cited strategy. Deprotection is typically achieved under acidic conditions. acgpubs.org
Fmoc Protection (Fluorenylmethyloxycarbonyl)
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, making it a cornerstone of modern solid-phase peptide synthesis. researchgate.net
Protection: The Fmoc group is attached to the amino group, rendering it stable to acidic conditions. This stability allows it to be used in concert with acid-labile protecting groups (like Boc) on other parts of the molecule in an orthogonal protection strategy. This compound derivatives bearing the Fmoc group are utilized as building blocks to introduce the cyclohexane moiety into peptide structures.
Deprotection: The Fmoc group is readily cleaved under mild basic conditions, typically using a solution of piperidine (B6355638) in an organic solvent. This selective removal allows for the step-wise assembly of complex peptides.
Table 2: Overview of Amino Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent | Key Deprotection Conditions | Stability |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (TFA, HCl) | Stable to base, nucleophiles |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation | Stable to base, mild acid |
| Trityl | Tr | Trityl chloride (Tr-Cl) | Acidic conditions | Stable to base |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl | Mild base (e.g., Piperidine) | Stable to acid |
Industrial Synthesis and Process Optimization
The industrial production of this compound focuses on creating efficient, scalable, and cost-effective processes. A key strategy is the development of a "one-pot" synthesis that avoids the isolation of intermediates, thereby reducing waste and processing time. google.com
Continuous Flow Reactor Systems for Enhanced Yield and Purity
Continuous flow chemistry offers significant advantages over traditional batch processing for catalytic hydrogenations, including enhanced safety, improved heat and mass transfer, precise process control, and greater scalability. vapourtec.com While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles derived from the hydrogenation of analogous aromatic compounds, such as the reduction of p-nitrobenzoic acid to p-aminobenzoic acid, are directly applicable. almacgroup.comqub.ac.uk
A typical continuous flow setup for the hydrogenation of p-aminobenzoic acid would employ a packed-bed reactor. almacgroup.com In this system, a solution of the substrate is passed, along with a stream of hydrogen gas, through a heated tube or column packed with a solid-supported catalyst. cphi-online.com
Key Features of Continuous Flow Hydrogenation:
Reactor Design: Micro-packed bed reactors (MPBRs) are often used, which consist of a column filled with the catalyst. cphi-online.commdpi.com This design ensures excellent contact between the substrate, hydrogen, and the catalyst, leading to high reaction efficiency. almacgroup.com The small reactor volume significantly reduces the amount of hydrogen gas present at any given time, mitigating safety risks associated with high-pressure hydrogenation in large batch reactors. vapourtec.com
Catalyst: Palladium on carbon (Pd/C) is a commonly used and effective catalyst for such hydrogenations due to its high activity and broad applicability. vapourtec.com The catalyst is immobilized within the reactor, preventing contamination of the product and allowing for its reuse over extended periods, which is a significant advantage in terms of cost and sustainability. vapourtec.com
Process Parameters: Temperature, pressure, and flow rate are critical parameters that can be precisely controlled to optimize the reaction. qub.ac.uk For instance, in the hydrogenation of similar substrates, complete conversion can be achieved with residence times as short as one minute by adjusting these conditions. mdpi.com This level of control allows for rapid optimization to maximize yield and purity.
Enhanced Safety and Efficiency: Continuous flow systems offer superior temperature control, effectively dissipating the heat generated by the exothermic hydrogenation reaction. vapourtec.com This prevents the formation of hot spots and reduces the risk of side reactions. The automated and contained nature of the process also enhances operational safety and allows for high-throughput production on a smaller footprint compared to traditional batch plants. cphi-online.com
The table below illustrates typical parameters and outcomes for the hydrogenation of related aromatic acids in a continuous flow system, which can be extrapolated to the synthesis of 4-aminocyclohexanecarboxylic acid.
| Parameter | Typical Value/Condition | Significance |
|---|---|---|
| Catalyst | 5-10% Palladium on Carbon (Pd/C) | High activity and selectivity for aromatic ring hydrogenation. vapourtec.com |
| Reactor Type | Packed-Bed Reactor | Ensures high catalyst-substrate contact and efficient reaction. almacgroup.com |
| Temperature | 60-100°C | Optimizes reaction rate while minimizing degradation. google.com |
| Hydrogen Pressure | 5-15 bar | Sufficient for hydrogenation while maintaining safety within the flow system. qub.ac.ukgoogle.com |
| Flow Rate | 0.5 - 5.0 mL/min | Determines residence time, directly impacting conversion rate. qub.ac.uk |
| Solvent | Aqueous solution (e.g., with NaOH) or alcohols (Methanol/Ethanol) | Solubilizes the starting material and product. vapourtec.comgoogle.com |
Large-Scale Production Methods
The primary challenge in the large-scale synthesis of this compound is controlling the stereochemistry to maximize the trans:cis isomer ratio. googleapis.com Direct hydrogenation of p-aminobenzoic acid often results in a mixture where the cis isomer may be a significant component. google.com Industrial methods have been developed to address this, focusing on either directing the synthesis towards the trans product or isomerizing the unwanted cis isomer.
One effective industrial approach is a one-pot synthesis that directly converts p-aminobenzoic acid to a product mixture with a high trans ratio (greater than 75%). google.comgoogleapis.com This process is conducted under basic conditions using specific catalysts and reaction parameters that favor the formation of the thermodynamically more stable trans isomer.
Key Parameters for High-Trans Synthesis:
Catalyst: Ruthenium on carbon (Ru/C) has been identified as a particularly effective catalyst for this transformation, often yielding a higher proportion of the trans isomer compared to other catalysts like Raney Nickel. google.com Catalyst concentration is typically in the range of 15-60% by weight relative to the starting material. googleapis.com
Reaction Conditions: The reaction is typically carried out in an aqueous solvent, such as a sodium hydroxide solution, at temperatures between 85°C and 138°C and hydrogen pressures around 15 bar. These conditions have been found to produce a favorable isomer ratio. google.com
Isomerization: In processes where a significant amount of the cis isomer is formed, subsequent isomerization steps can be employed. This involves treating the cis/trans mixture with a base, such as sodium hydroxide or potassium alkoxides, which facilitates the epimerization of the cis isomer to the more stable trans form. google.comwipo.int
The following table summarizes experimental data from a patented large-scale synthesis method aimed at maximizing the trans-isomer content.
| Starting Material | Catalyst | Solvent | Temperature | H₂ Pressure | Reaction Time | Resulting cis:trans Ratio |
|---|---|---|---|---|---|---|
| p-Aminobenzoic acid | 5% Ru/C | 10% NaOH (aq) | 100°C | 15 bar | 20 hours | 1:4.6 google.com |
Another strategy for isolating the pure trans isomer involves the protection of the amino group, for example, with a tert-butoxycarbonyl (Boc) group. The protected derivatives of the cis and trans isomers often exhibit different solubilities and crystallinities, which can be exploited for efficient separation via fractional crystallization. google.comacs.org
Advanced Chemical Reactivity and Transformations of Trans 4 Aminocyclohexanecarboxylic Acid and Its Derivatives
Functional Group Interconversions
The reactivity of trans-4-Aminocyclohexanecarboxylic acid is largely defined by its two primary functional groups. However, the saturated cyclohexane (B81311) ring itself can also be a site of chemical transformation, although such reactions are often more challenging than those involving the amino and carboxyl moieties.
Oxidation Reactions (e.g., to Ketones, Aldehydes)
Direct oxidation of the cyclohexane ring of this compound to introduce ketone or aldehyde functionalities is a complex transformation that is not widely documented in the literature. Such reactions are challenging due to the presence of the more readily oxidizable primary amino group. To achieve selective C-H oxidation on the ring, the amino and carboxylic acid groups would likely require protection.
In general, the oxidation of cycloalkanes to ketones requires strong oxidizing agents and often proceeds with low selectivity. For related substrates, organocatalytic asymmetric α-oxidation methodologies have been developed for existing carbonyl compounds, but these are not directly applicable to the saturated ring of the title compound. nih.gov The Baeyer-Villiger oxidation, a process that converts ketones to esters, represents a potential subsequent transformation if a ketone derivative could be successfully synthesized. libretexts.org However, without specific literature examples for this compound, any proposed pathway remains theoretical and would need to overcome the significant challenge of functional group compatibility.
Reduction Reactions (e.g., to Alcohols)
The reduction of the carboxylic acid moiety in this compound and its derivatives to a primary alcohol is a more conventional and well-established transformation. This reaction yields trans-4-(aminomethyl)cyclohexanemethanol, a useful di-functional building block. Several reducing agents can accomplish this conversion.
Strong hydride reagents, particularly lithium aluminum hydride (LiAlH₄), are highly effective for the reduction of carboxylic acids to 1º alcohols. libretexts.org The reaction typically proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition, requiring an acidic work-up to protonate the resulting alkoxide. libretexts.org It is important to note that milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not potent enough to reduce carboxylic acids directly. libretexts.org
Alternative methods have been developed to avoid the use of highly reactive reagents like LiAlH₄. One such approach involves the activation of the carboxylic acid with cyanuric chloride (TCT) followed by reduction with a borohydride exchange resin (BER), which can proceed under milder, room-temperature conditions. jocpr.com Furthermore, catalytic methods, such as the manganese(I)-catalyzed hydrosilylation using phenylsilane (B129415) (PhSiH₃), represent a modern approach to this reduction, offering a milder alternative to traditional metal hydrides. nih.gov
| Reagent System | Description | Typical Conditions |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | A powerful, non-selective reducing agent. | Anhydrous ether or THF, followed by acidic workup. libretexts.org |
| Borohydride Exchange Resin (BER) / TCT | A milder, polymer-supported reagent system. The carboxylic acid is first activated with TCT. | Dichloromethane (B109758)/Methanol (B129727), Room Temperature. jocpr.com |
| [MnBr(CO)₅] / PhSiH₃ | A catalytic system utilizing a stable silane (B1218182) as the hydride source. | Organic solvent (e.g., 2-MTHF or cyclohexane). nih.gov |
Substitution Reactions with Various Nucleophiles
Nucleophilic substitution reactions involving this compound predominantly occur at the carbonyl carbon of the carboxylic acid group, a process known as nucleophilic acyl substitution. masterorganicchemistry.com Direct substitution on the sp³-hybridized carbons of the cyclohexane ring is generally unfavorable as there are no inherent leaving groups.
For nucleophilic acyl substitution to occur, the hydroxyl group of the carboxylic acid must first be converted into a better leaving group. A common strategy is the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly electrophilic acid chloride can then readily react with a wide range of nucleophiles (e.g., alcohols, amines, carbanions) to form esters, amides, and ketones, respectively. libretexts.org This two-step sequence of activation followed by substitution is a cornerstone of carboxylic acid chemistry. masterorganicchemistry.com
Amide and Ester Formation Reactions
The formation of amides and esters are fundamental transformations for this compound, utilizing its inherent amino and carboxyl functionalities. These reactions are crucial for creating derivatives for various applications, including pharmaceuticals.
Ester Formation: The carboxylic acid group can be esterified through several methods. The classic Fischer esterification involves reacting the acid with an alcohol under acidic catalysis. Alternatively, reaction with an alkyl halide in the presence of a base can yield the corresponding ester.
Amide Formation: The amino group of the molecule can react with activated carboxylic acids (like acid chlorides or anhydrides) to form N-acyl derivatives. Conversely, the carboxylic acid group can be coupled with other amines to form amides. This typically requires the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate the carboxyl group for nucleophilic attack. Protecting the amino group, often with a tert-butoxycarbonyl (Boc) group, is a common strategy to prevent self-polymerization and ensure selective reaction at the carboxyl function. googleapis.comgoogle.comgoogle.com
Decarboxylation Pathways
Decarboxylation, the removal of the carboxyl group with the release of carbon dioxide, is a reaction that can be synthetically useful. nih.gov For simple aliphatic acids like this compound, this transformation is generally not spontaneous and requires specific chemical activation, as the direct loss of CO₂ would generate a highly unstable carbanion.
While enzymatic decarboxylation is common in biological systems, chemical methods are required in the laboratory. nih.gov Oxidative decarboxylation methods, such as the Hunsdiecker reaction (using a silver salt of the carboxylic acid and bromine) or Barton decarboxylation (via a thiohydroxamate ester), are potential pathways. These methods proceed through radical intermediates rather than carbanions, making them suitable for aliphatic systems. Another possibility is photodecarboxylation, which can be facilitated by specific catalysts or sensitizers. nih.gov
Derivatization for Specific Applications
The derivatization of this compound is essential for its use as an intermediate in the synthesis of complex, high-value molecules, particularly active pharmaceutical ingredients. patsnap.com
A key strategy is the protection of the amino group, most commonly as its tert-butoxycarbonyl (Boc) derivative, trans-4-(Boc-amino)cyclohexanecarboxylic acid. sigmaaldrich.com This protection prevents the nucleophilic amine from participating in unwanted side reactions, allowing for selective chemistry to be performed at the carboxylic acid terminus. googleapis.com
This N-protected derivative is a crucial building block in the synthesis of several modern drugs. For instance, it is a reported intermediate in the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs used to treat inflammatory diseases. googleapis.compatsnap.com It has also been utilized in the creation of thrombin inhibitors and other pharmacologically active compounds. researchgate.net Furthermore, the rigid trans-cyclohexane scaffold has been used as a conformational constraint in peptide chemistry, for example, to create analogues of dynorphin (B1627789) A. researchgate.net The ability to selectively modify the amino and carboxyl groups makes this compound a versatile platform for constructing complex molecular architectures.
| Compound Name |
|---|
| This compound |
| trans-4-(aminomethyl)cyclohexanemethanol |
| Lithium aluminum hydride |
| Sodium borohydride |
| Cyanuric chloride |
| Borohydride exchange resin |
| Phenylsilane |
| Thionyl chloride |
| Oxalyl chloride |
| Dicyclohexylcarbodiimide (DCC) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) |
| tert-butoxycarbonyl (Boc) anhydride (B1165640) |
| trans-4-(Boc-amino)cyclohexanecarboxylic acid |
| Oclacitinib |
| Daunorubicin (B1662515) |
| Adriamycin |
| Dynorphin A |
Preparation of N-Substituted Aminocyclohexane Carboxylates
The amino group of this compound serves as a primary site for introducing a vast array of substituents, which can modify the molecule's physical, chemical, and biological properties. These N-substituted derivatives are crucial intermediates in the synthesis of pharmacologically active compounds, including Janus Kinase (JAK) inhibitors. googleapis.com Common strategies for N-substitution involve the use of protecting groups, which can also function as the final substituent, and alkylation or acylation reactions.
One of the most common modifications is the introduction of the tert-butyloxycarbonyl (Boc) protecting group. This is typically achieved by reacting the parent amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions. google.com The resulting N-Boc-trans-4-aminocyclohexanecarboxylic acid is a stable, versatile intermediate. googleapis.com
Further derivatization often involves esterification of the carboxylic acid moiety. For instance, after N-protection, the carboxylic acid can be converted to its corresponding ester. A notable method involves the selective esterification of a cis/trans mixture of N-Boc-4-aminocyclohexanecarboxylic acid. By using a base such as potassium carbonate in acetone, the cis-isomer can be selectively esterified with an alkyl halide, allowing for the isolation of the pure N-Boc-trans-4-aminocyclohexanecarboxylic acid. googleapis.comgoogle.com This process highlights the subtle differences in reactivity between the two geometric isomers.
The following table summarizes representative methods for the preparation of N-substituted aminocyclohexane carboxylates, detailing the specific reagents, solvents, and reaction conditions.
Table 1: Synthesis of N-Substituted trans-4-Aminocyclohexane Carboxylate Derivatives
| N-Substituent | Reagents | Base | Solvent(s) | Temperature (°C) | Yield (%) | Citation(s) |
|---|---|---|---|---|---|---|
| tert-butyloxycarbonyl (Boc) | Boc Anhydride | - | Acetone / Water | Room Temp. | ~70 | googleapis.com |
| Ethyl Ester (from N-Boc acid) | Bromoethane | K₂CO₃ | Acetone | 60 | -* | googleapis.com |
| Methyl Ester (from N-Boc acid) | Methyl Bromide | K₂CO₃ | Acetone | 60 | -* | google.compatsnap.com |
| Phthalimido | Phthalic Anhydride | - | - | - | - | peptide.com |
Other N-substitutions, such as the introduction of the fluorenylmethyloxycarbonyl (Fmoc) group, are also crucial, particularly in the context of solid-phase peptide synthesis. researchgate.net Reductive amination of a ketone precursor with a suitable amine using reducing agents like sodium triacetoxyborohydride (B8407120) also provides a pathway to N-alkylated derivatives. researchgate.net
Reactive Derivatives for Specific Synthetic Pathways
To facilitate coupling reactions, particularly amide bond formation, the carboxylic acid moiety of N-substituted this compound is often converted into a more reactive derivative. These activated forms readily react with nucleophiles like amines to form stable amide linkages, a cornerstone of peptide synthesis and the creation of many pharmaceuticals.
Acid Chlorides: A straightforward method to activate the carboxylic acid is its conversion to an acid chloride. This is typically accomplished by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is a highly reactive species that readily undergoes acylation reactions. For example, a similar structure, trans-4-(p-chlorophenyl)cyclohexane carboxylic acid, is converted to its acid chloride in high yield by refluxing with thionyl chloride in carbon tetrachloride. This method is broadly applicable to N-protected trans-4-aminocyclohexanecarboxylic acids.
Active Esters: Active esters are another important class of reactive derivatives, prized for their balance of reactivity and stability, which helps in minimizing side reactions like racemization. N-hydroxysuccinimide (NHS) esters are among the most widely used. researchgate.netamerigoscientific.com They are typically prepared by coupling the N-protected amino acid with N-hydroxysuccinimide in the presence of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC). amerigoscientific.com Alternative methods for activating the carboxylic acid for NHS ester formation include the use of reagents like triphosgene (B27547) or a combination of triphenylphosphine (B44618) and iodine. organic-chemistry.orgresearchgate.net
In Situ Activation for Amide Bond Formation: In many modern synthetic protocols, particularly in peptide synthesis, the carboxylic acid is activated in situ using a coupling reagent. This approach avoids the need to isolate the often-sensitive reactive intermediate. A host of phosphonium (B103445) and aminium/uronium salt-based reagents have been developed for this purpose. Reagents like PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are frequently employed. peptide.compeptide.com In a typical procedure, the N-protected acid is mixed with the amine component, the coupling reagent, and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). The coupling reagent rapidly converts the carboxylic acid into a reactive ester (e.g., an OBt ester in the case of HBTU), which is then immediately consumed by the amine to form the desired amide. peptide.combachem.com
The table below outlines common methods for preparing these reactive derivatives.
Table 2: Preparation of Reactive Derivatives of N-Substituted this compound
| Derivative Type | Activating Reagent(s) | Additive(s) | Base | Common Use | Citation(s) |
|---|---|---|---|---|---|
| Acid Chloride | Thionyl Chloride (SOCl₂) | - | - | Acylation Reactions | |
| N-Hydroxysuccinimide (NHS) Ester | DCC, Triphosgene, or I₂/PPh₃ | N-hydroxysuccinimide | Triethylamine (for I₂/PPh₃) | Amide bond formation, Bioconjugation | researchgate.netamerigoscientific.comorganic-chemistry.orgresearchgate.net |
| In situ Activated Ester | PyBOP | HOBt (optional) | DIPEA | Peptide Synthesis | peptide.comwikipedia.orgresearchgate.net |
| In situ Activated Ester | HBTU / TBTU | HOBt (optional) | DIPEA / NMM | Peptide Synthesis | peptide.com |
| In situ Activated Ester | DIC | HOBt | - | Peptide Synthesis | peptide.compeptide.com |
These reactive derivatives are instrumental in incorporating the this compound scaffold into larger, more complex molecules, enabling the synthesis of novel compounds with tailored properties. researchgate.net
Conformational Analysis and Structural Investigations
Cyclohexane (B81311) Ring Conformation and Flexibility
The cyclohexane ring is not planar and exists predominantly in a low-energy "chair" conformation to minimize both angle and torsional strain. nih.govlibretexts.org In this arrangement, all carbon-carbon bond angles are approximately 109.5°, and the hydrogen atoms on adjacent carbons are in a staggered conformation. libretexts.org The ring can undergo a conformational "flip" between two equivalent chair forms. In this process, axial substituents become equatorial and vice versa. For an unsubstituted cyclohexane ring, the two chair conformations are energetically identical. libretexts.org However, for substituted cyclohexanes like trans-4-Aminocyclohexanecarboxylic acid, the presence of the amino and carboxylic acid groups removes this degeneracy, favoring one chair conformation over the other.
Impact of trans-Configuration on Molecular Rigidity
The "trans" designation in this compound signifies that the amino and carboxylic acid groups are on opposite sides of the cyclohexane ring plane. vulcanchem.comgoogle.com In the most stable chair conformation, large substituents preferentially occupy equatorial positions to minimize steric hindrance. For a 1,4-disubstituted cyclohexane, the trans configuration allows both substituents to reside in equatorial positions simultaneously. This diequatorial arrangement is energetically favorable and effectively "locks" the molecule into a single, rigid chair conformation, significantly hindering the ring-flipping process. This conformational restriction results in a more extended and structurally well-defined molecule compared to its cis-isomer, where one substituent must be axial and the other equatorial. vulcanchem.comresearchgate.net This inherent rigidity is a key feature exploited in the design of peptidomimetics and other structured molecular systems. vulcanchem.comresearchgate.netresearchgate.net
Spectroscopic Studies in Conformational Elucidation
A variety of spectroscopic techniques are instrumental in confirming the conformational preferences and structural details of this compound.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for the structural analysis of this compound. chemicalbook.comchemicalbook.com The chemical shifts and, particularly, the coupling constants of the ring protons in ¹H NMR provide detailed information about their dihedral angles, which is characteristic of the chair conformation. In the preferred diequatorial conformation, the proton adjacent to a substituent (on C1 and C4) will have distinct axial-axial and axial-equatorial couplings to neighboring protons, which can be used to confirm the conformation.
Variable-temperature (VT) NMR studies can provide further insight into the molecule's conformational dynamics. nih.govresearchgate.netnih.gov By recording spectra at different temperatures, it is possible to study the energetics of processes like ring flipping. For this compound, the diequatorial conformation is significantly more stable, so substantial cooling would be required to slow the ring flip enough to observe distinct signals for a minor diaxial conformer. However, the lack of significant spectral changes over a wide temperature range would serve to confirm the high energetic barrier to ring flipping and the pronounced stability of the single diequatorial conformation. vnu.edu.vn
Table 1: Representative NMR Data for Cyclohexane Derivatives
Note: Specific chemical shift values can vary based on solvent and pH. This table illustrates typical regions.
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
|---|---|---|
| ¹³C | Carboxyl (-COOH) | 165 - 185 libretexts.org |
| ¹³C | Ring Carbons (C-N, C-COOH) | 40 - 55 |
| ¹³C | Ring Carbons (-CH₂) | 25 - 35 |
| ¹H | Carboxyl (-COOH) | ~12 (highly variable) libretexts.org |
| ¹H | Ring Protons (-CH-) | 2.0 - 2.5 |
Circular Dichroism (CD) spectroscopy is a crucial technique for studying the secondary structure of chiral molecules, particularly peptides and proteins. springernature.com While this compound itself is achiral, its incorporation as a building block (a β-amino acid) into a peptide chain imparts a rigid, well-defined conformational constraint. researchgate.net When optically active analogs, such as trans-2-aminocyclohexanecarboxylic acid, are used to form oligomers, the resulting "β-peptides" are known to adopt stable helical structures, often referred to as 14-helices. wisc.eduacs.orgchemrxiv.org
CD spectroscopy on these peptide analogs reveals characteristic spectra that confirm the presence of ordered secondary structures. wisc.edu For example, β-peptides known to form a 14-helix often display a strong maximum around 217 nm in methanol (B129727). wisc.edu The rigid cyclohexane backbone pre-organizes the peptide chain, promoting the formation of specific, stable hydrogen-bonding patterns that would be less favorable with flexible amino acid residues. nih.govresearchgate.net
FT-IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the spectrum is characterized by several key absorptions:
O-H Stretch: A very broad and strong absorption from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. libretexts.org
N-H Stretch: A moderate absorption from the amino group, usually appearing around 3300-3500 cm⁻¹. This may be superimposed on the broad O-H band.
C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to the C-H bonds of the cyclohexane ring.
C=O Stretch: A strong, sharp absorption from the carbonyl of the carboxylic acid, typically found around 1710 cm⁻¹ for hydrogen-bonded dimers. libretexts.org
In peptide analogs, the Amide I (primarily C=O stretch) and Amide II (N-H bend and C-N stretch) bands in the 1600-1700 cm⁻¹ and 1500-1600 cm⁻¹ regions, respectively, are sensitive to the peptide's secondary structure. chemrxiv.org Analysis of these bands can provide complementary evidence for the helical or sheet-like conformations induced by the rigid cyclohexane moiety. chemrxiv.org
Computational Chemistry and Molecular Modeling
Theoretical methods are widely used to complement experimental data and provide a deeper understanding of the conformational landscape of this compound. Molecular modeling studies have confirmed that its rigid, extended conformation makes it an excellent replacement for dipeptide units in designing peptidomimetics. researchgate.net
Computational techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are employed to:
Calculate the relative energies of different conformers (e.g., chair vs. boat, or diequatorial vs. diaxial), confirming the high stability of the diequatorial chair form.
Predict spectroscopic properties, such as NMR chemical shifts or theoretical VCD spectra, which can then be compared with experimental results for validation. nih.gov
These computational approaches consistently support the structural model derived from experimental spectroscopic data, reinforcing the view of this compound as a conformationally constrained and structurally predictable molecular building block.
Density Functional Theory (DFT) for Bioactivity Prediction
Density Functional Theory (DFT) is a powerful computational quantum mechanical method used to investigate the electronic structure of molecules. jmchemsci.com It is widely employed in medicinal chemistry to predict the physicochemical properties and potential bioactivity of compounds before their synthesis, saving time and resources. jmchemsci.combiointerfaceresearch.com The theoretical framework of DFT helps in understanding the relationship between a molecule's electronic characteristics and its biological function. nih.gov
The core principle of DFT in bioactivity prediction lies in the calculation of various molecular descriptors. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jmchemsci.combiointerfaceresearch.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. biointerfaceresearch.com The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. nih.gov
For a molecule like this compound, DFT calculations can provide insights into its stability and reactivity. By mapping the molecular electrostatic potential (MEP), researchers can identify the electron-rich and electron-deficient regions of the molecule. mdpi.com These maps are crucial for predicting how the molecule will interact with biological targets, such as proteins or enzymes, through non-covalent interactions like hydrogen bonding or electrostatic interactions.
While specific DFT studies predicting the bioactivity of this compound are not extensively detailed in the reviewed literature, the methodology has been successfully applied to related structures. For instance, DFT calculations have been used to analyze the conformational properties of cyclic peptides containing the isomeric trans-2-aminocyclohexane carboxylic acid, demonstrating the utility of this approach in understanding how such structures behave within a larger molecular assembly. nih.gov The principles established in studies of other carboxylic acids and bioactive molecules show that DFT can be used to correlate calculated electronic properties with experimental biological activities, making it an invaluable tool for the rational design of new therapeutic agents based on the this compound scaffold. biointerfaceresearch.comnih.gov
Molecular Modeling for Conformationally Constrained Replacements in Peptides
The rigid structure of this compound makes it an excellent candidate for use as a conformationally constrained building block in peptide chemistry. Peptides often suffer from metabolic instability and lack of receptor selectivity due to their flexibility. Incorporating rigid moieties like this compound can lock the peptide backbone into a specific, biologically active conformation, enhancing its potency and stability.
A notable example of this application is in the modification of dynorphin (B1627789) A (Dyn A), an endogenous opioid peptide. nih.gov It has been proposed that the "message" sequence of Dyn A, responsible for its biological activity, adopts an extended conformation in aqueous solutions. nih.govresearchgate.net Based on this hypothesis, molecular modeling was employed to investigate whether this compound (referred to as trans-ACCA in the study) could function as a rigid replacement for the flexible Glycine-Glycine (Gly²-Gly³) dipeptide segment within a truncated analog, Dyn A-(1-13)-NH₂. nih.govresearchgate.net
The modeling suggested that the trans-isomer, with its diequatorial arrangement of the amino and carboxyl groups, could effectively mimic this extended conformation. nih.gov To validate this computational hypothesis, peptide analogs containing both cis- and this compound were synthesized and evaluated for their binding affinity to opioid receptors. nih.govresearchgate.net
The results from radioligand binding assays demonstrated that these conformationally constrained analogs possessed modest affinity for kappa opioid receptors. nih.govresearchgate.net The peptide containing the trans-isomer, [trans-ACCA²⁻³]Dyn A-(1-13)-NH₂, showed a binding affinity (Ki) of 13.4 nM for the kappa receptor. nih.gov These findings confirmed that the rigid this compound unit could be successfully incorporated into a peptide to constrain its structure while retaining significant biological activity. nih.gov
The following table summarizes the binding affinities and selectivity ratios for the dynorphin A analogs.
| Peptide Analog | κ Binding Affinity (Ki, nM) | Selectivity Ratio (κ/μ/δ) |
|---|---|---|
| [cis-ACCA²⁻³]Dyn A-(1-13)-NH₂ | 9.1 | 1 / 13 / 210 |
| [trans-ACCA²⁻³]Dyn A-(1-13)-NH₂ | 13.4 | 1 / 21 / 103 |
Data sourced from Aldrich, J. V., et al. (1993). Journal of Medicinal Chemistry. nih.gov
This research highlights the successful use of molecular modeling to guide the design of peptidomimetics and validates the role of this compound as a valuable tool for creating structurally defined and biologically active peptides.
Applications in Medicinal Chemistry and Drug Discovery
Building Block for Pharmaceutical Compounds
The unique trans configuration of the amino and carboxylic acid groups on the cyclohexane (B81311) ring provides a conformationally constrained structure that is utilized by medicinal chemists to design molecules with specific binding properties and improved pharmacological profiles. chemimpex.com Its derivatives serve as key intermediates in the creation of complex active pharmaceutical ingredients (APIs). patsnap.com
trans-4-Aminocyclohexanecarboxylic acid is a crucial component in the synthesis of certain Janus kinase (JAK) inhibitors. Specifically, its derivative, trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid, is cited as an intermediate in patent literature for the preparation of these targeted immunotherapy drugs. patsnap.comgoogleapis.comgoogle.com JAK inhibitors are a class of pharmaceuticals used to treat inflammatory and autoimmune diseases. The cyclohexane ring of the molecule serves as a central scaffold to which other parts of the final active molecule are attached.
One prominent example is its use in the synthesis of Oclacitinib, a Janus kinase inhibitor used in veterinary medicine to control pruritus associated with allergic dermatitis in dogs. google.comgoogle.com The trans stereochemistry of the cyclohexane ring is critical for the correct three-dimensional structure required for the drug's activity.
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. nih.gov These drugs work by inhibiting the DPP-4 enzyme, which inactivates incretin (B1656795) hormones like GLP-1, thereby increasing insulin (B600854) secretion and suppressing glucagon release in a glucose-dependent manner. rjsocmed.com The design of DPP-4 inhibitors often involves the use of dipeptide mimetics. While this compound is a constrained γ-amino acid and can serve as a dipeptide surrogate, its direct incorporation into widely marketed DPP-4 inhibitors is not extensively documented in the available research. However, the use of β-amino acids and their derivatives is a known strategy in the development of DPP-4 inhibitors, with various scaffolds such as piperazine and pyrazole being explored. mdpi.comnih.gov
Derivatives of this compound have been identified as effective substituents for the anthracycline antibiotics Daunorubicin (B1662515) and Doxorubicin (also known as Adriamycin), which are widely used in cancer chemotherapy. googleapis.comgoogle.com The incorporation of N-substituted amino cyclohexanecarboxylic acid esters of these compounds has been explored as a strategy to modify their physicochemical properties. googleapis.com While the primary mechanism of action for these drugs is DNA intercalation, their clinical utility can be hampered by issues of stability and bioavailability. nih.gov By modifying the parent structure with the this compound moiety, researchers aim to create analogues with potentially improved pharmacological profiles.
| Anthracycline | Role of this compound |
| Daunorubicin | Used as a substituent in derivative synthesis. googleapis.com |
| Doxorubicin | Used as a substituent in derivative synthesis. google.com |
The defined stereochemistry of this compound makes it a valuable intermediate in the synthesis of optically active compounds. patsnap.comgoogleapis.comgoogle.com In drug development, controlling the chirality of a molecule is often essential, as different enantiomers or diastereomers can have vastly different pharmacological activities and safety profiles. The rigid cyclohexane backbone of this compound allows it to be used as a chiral scaffold, enabling the construction of more complex molecules with specific stereochemical configurations.
Isomerically pure derivatives of this compound are documented as useful building blocks in the synthesis of several pharmacologically active compounds, including the antidiabetic drug Glimepiride and the thrombin inhibitor L-370518. acs.orgfigshare.comacs.orgresearchgate.net
L-370518: One report describes an efficient synthesis of this thrombin inhibitor via a β-lactam intermediate, a process that originates from 4-aminocyclohexane carboxylic acid and is completed in six steps. researchgate.net
Glimepiride: This compound is a sulfonylurea used to treat type 2 diabetes. This compound derivatives serve as key structural components in its synthesis. acs.orgresearchgate.netblogspot.com
| Compound | Therapeutic Class | Role of this compound |
| Glimepiride | Antidiabetic (Sulfonylurea) | Key building block in synthesis. acs.orgacs.org |
| L-370518 | Thrombin Inhibitor | Starting material for multi-step synthesis. researchgate.net |
As mentioned previously, this compound is a key intermediate in the synthesis of Oclacitinib, a selective Janus kinase (JAK1) inhibitor. google.com The synthesis involves using its Boc-protected form, trans-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, to construct the core of the Oclacitinib molecule. etwinternational.comsigmaaldrich.com This application highlights the importance of the compound in modern veterinary medicine for treating allergic skin conditions. google.com
Applications of this compound in Peptide Chemistry and Peptidomimetics
This compound has emerged as a valuable building block in peptide chemistry, offering unique structural properties for the design of novel peptidomimetics. Its rigid, cyclic structure provides a means to control peptide conformation, enhance stability, and create new molecular architectures with specific biological functions.
Incorporation into Peptide Backbones for Conformational Control
The rigid chair conformation of the cyclohexane ring in this compound (trans-ACCA) makes it an effective tool for imposing conformational constraints on peptide backbones. By replacing flexible amino acid residues, trans-ACCA can lock a peptide into a more defined, and often more bioactive, conformation.
A key example of this application is in the study of Dynorphin (B1627789) A (Dyn A), an endogenous opioid peptide. Molecular modeling has suggested that the "message" sequence of Dyn A adopts an extended conformation in aqueous solutions. To stabilize this conformation, trans-ACCA was incorporated as a surrogate for the flexible Gly²-Gly³ dipeptide segment in a Dyn A-(1-13)NH₂ analog nih.gov. The inherent rigidity of the trans-ACCA unit serves to restrict the rotational freedom of the peptide backbone, thereby preserving the extended structure believed to be important for receptor interaction nih.gov. This strategic substitution demonstrates how trans-ACCA can be used to engineer peptide analogs with predetermined secondary structures to investigate structure-activity relationships.
Enhancing Enzymatic Resistance and Metabolic Stability of Peptides
The incorporation of non-natural amino acids is a widely recognized strategy for improving the metabolic stability of peptides by making them less susceptible to enzymatic degradation. Peptides and their analogs that integrate unnatural building blocks, such as cyclic β-amino acids or other foldamer components, often exhibit increased resistance to proteolysis rsc.orgnih.govnih.gov. This enhanced stability is a critical attribute for the development of peptide-based therapeutics, as it can prolong their half-life in vivo. While this general principle is well-established in the field of peptidomimetics, specific quantitative data on the enzymatic resistance or metabolic stability conferred directly by the incorporation of this compound into a peptide backbone is not extensively detailed in the currently available research literature.
Modulation of Immune Response via Peptide Analogs
Peptides and peptidomimetics can function as immunomodulating agents, capable of either stimulating or suppressing an immune response nih.gov. The design of such molecules often involves modifying peptide epitopes to enhance their stability or alter their interaction with components of the immune system, such as T-cell receptors nih.gov. Introducing non-natural modifications or amino acids can be a strategy to attenuate the immunogenicity of a therapeutic peptide, potentially reducing the risk of anti-drug antibody formation nih.gov. While the use of peptide analogs for immune modulation is an active area of research, specific studies detailing the role of this compound in peptide-based immunomodulators or its direct effect on T-cell activation are not prominently featured in the scientific literature at present.
Design of Opioid Receptor Ligands and Dynorphin A Analogs
This compound (trans-ACCA) has been utilized as a conformationally constrained building block in the design of analogs of Dynorphin A (Dyn A), an endogenous opioid peptide that shows a preference for the kappa (κ) opioid receptor nih.gov.
In a notable study, trans-ACCA was used to replace the Gly²-Gly³ portion of the Dyn A-(1-13)NH₂ sequence. The resulting analog, [trans-ACCA²⁻³]Dyn A-(1-13)NH₂, was synthesized and pharmacologically evaluated to determine its binding affinity and selectivity for opioid receptors. Radioligand binding assays revealed that this analog possesses a modest affinity for the κ-opioid receptor nih.gov.
The research highlighted that constraining the "message" sequence of Dyn A with the trans-ACCA moiety resulted in an analog that retained selectivity for the κ receptor. This work represents a significant finding, as it was the first report of a Dyn A analog constrained in this specific region that maintained its kappa-selective profile nih.gov.
| Analog | κ-Opioid Receptor Kᵢ (nM) | μ-Opioid Receptor Kᵢ (nM) | δ-Opioid Receptor Kᵢ (nM) | Selectivity Ratio (κ/μ/δ) |
|---|---|---|---|---|
| [trans-ACCA²⁻³]Dyn A-(1-13)NH₂ | 13.4 | 281.4 | 1380.2 | 1 / 21 / 103 |
Role in α,β-Peptide and Hybrid Foldamer Development
This compound is classified as a δ-amino acid and serves as a unique building block in the development of hybrid peptide structures. Foldamers are synthetic oligomers with a strong propensity to adopt specific, well-defined secondary structures, mimicking natural peptides and proteins. The incorporation of cyclic amino acids is a common strategy to induce and stabilize these conformations.
Peptide Nanotube Formation for Drug Delivery and Ion Channels
The self-assembly of cyclic peptides into nanotubular structures is a promising strategy for creating artificial transmembrane channels and drug delivery systems mdpi.com. This compound, referred to as δ-Ach in this context, is a key component in designing self-assembling cyclic peptide nanotubes (SCPNs) with tailored properties rsc.orgnih.gov.
When incorporated into hybrid α,δ-cyclic peptides, the rigid structure of δ-Ach promotes the flat conformation necessary for the cyclic peptides to stack upon one another via intermolecular hydrogen bonds, forming hollow cylindrical nanotubes nih.gov. A significant feature of using δ-Ach is the introduction of hydrophobicity into the nanotube's internal cavity. The two methylene groups of each cyclohexane ring are oriented toward the inner pore of the nanotube, creating a more hydrophobic channel rsc.orgnih.gov.
This increased internal hydrophobicity is particularly advantageous for several applications:
Drug and Agent Delivery: The hydrophobic pore can encapsulate hydrophobic guest molecules, making these nanotubes potential carriers for drugs or diagnostic agents. For instance, these α,δ-SCPNs have been shown to encapsulate C₆₀ fullerene moieties nih.gov.
Ion Channels: The hydrophobicity and diameter of the channel play a critical role in controlling the diffusion of water and ions, mimicking the function of biological ion channels rsc.org. Computational studies have explored the behavior of water and various ions within these α,δ-SCPN channels to better understand their transport properties and inform the design of more effective and selective synthetic channels rsc.org.
Biochemical and Biological Activity Studies
This compound is a versatile synthetic building block utilized in medicinal chemistry to create structurally constrained analogues of biologically active molecules. Its rigid cyclic structure imparts specific conformational properties to parent compounds, influencing their interaction with biological targets.
Mechanism of Action Investigations
The mechanism of action for this compound is primarily indirect; it functions as a structural scaffold that, when incorporated into larger molecules, affects their properties and interactions with biological systems guidechem.com. Its principal role is to serve as a conformationally constrained building block, particularly in peptide chemistry. By replacing more flexible amino acid residues, it can lock a peptide into a specific three-dimensional shape, which can enhance binding to a biological target or improve resistance to enzymatic degradation nih.gov.
For example, this compound is used to construct cyclic peptides. These peptides can self-assemble at membrane surfaces, adopting structures that can interact with and potentially disrupt the membrane, forming the basis of their biological activity acs.orgnih.gov. Therefore, the mechanism is not inherent to the compound itself but is realized through the modified pharmacological profile of the derivative molecule it helps to create.
Amino Acid Metabolism and Protein Synthesis Studies
In the context of protein synthesis, this compound serves as a non-natural δ-amino acid building block for fabricating cyclic peptides acs.orgnih.gov. Its incorporation into peptide chains is a synthetic application rather than a direct role in natural protein synthesis.
Metabolomic studies have revealed correlations between the presence of this compound and various metabolic pathways. In a study on ischemic stroke, fecal metabolomic analysis showed that this compound was significantly correlated with lipid metabolism researchgate.netnih.gov. Another study investigating plasma metabolites in ewes identified significant negative correlations between this compound and markers of oxidative stress and nitric oxide levels, suggesting a complex role in host-microbe interactions frontiersin.org.
Table 1: Correlations of this compound with Plasma Metabolites
| Correlated Biomarker | Type of Correlation | Significance Level | Associated Pathway/Process |
|---|---|---|---|
| Glutathione Peroxidase (GSH-PX) | Negative | p ≤ 0.001 | Antioxidant Defense |
| Malondialdehyde (MDA) | Negative | 0.01 < p ≤ 0.05 | Oxidative Stress |
| Nitric Oxide (NO) | Negative | 0.01 < p ≤ 0.05 | Vasodilation / Signaling |
Data sourced from a study on plasma metabolites in Hu ewes frontiersin.org.
Enzyme Inhibition Studies
This compound is a key structural component in the synthesis of various enzyme inhibitors. Its rigid framework is used to orient functional groups in a precise manner for optimal interaction with an enzyme's active site. Derivatives of this compound have been developed to target several important enzymes.
Notably, it is a building block for pharmacologically active compounds, including potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids google.com. It has also been utilized in the synthesis of thrombin inhibitors and analogues targeting adenosine deaminase researchgate.netgoogle.com.
Table 2: Examples of Enzyme Inhibition by Derivatives
| Target Enzyme | Role of this compound | Therapeutic Area |
|---|---|---|
| Soluble Epoxide Hydrolase (sEH) | Core scaffold for inhibitor synthesis | Hypertension, Inflammation google.com |
| Thrombin | Building block for inhibitor synthesis | Anticoagulation researchgate.net |
| Adenosine Deaminase | Component in the synthesis of inhibitors | Immunology, Oncology google.com |
Receptor Binding Assays
The utility of this compound as a conformational constraint has been effectively demonstrated in receptor binding assays. Analogues of the neuropeptide Dynorphin A-(1-13)-NH2 were synthesized where the flexible Gly2-Gly3 dipeptide unit was replaced by the compound (abbreviated as ACCA). Radioligand binding assays showed that these new analogues displayed a modest but selective affinity for kappa opioid receptors researchgate.netnih.gov. This demonstrates how modifying a peptide's backbone with this cyclic amino acid can alter its receptor binding profile and selectivity researchgate.netnih.govnactem.ac.uk.
Table 3: Kappa Opioid Receptor Binding Affinity of Dynorphin A Analogues
| Compound | Binding Affinity (Ki) for Kappa Receptors (nM) | Receptor Selectivity Ratio (kappa/mu/delta) |
|---|---|---|
| [cis-ACCA2-3]Dyn A-(1-13)NH2 | 9.1 | 1 / 13 / 210 |
| [trans-ACCA2-3]Dyn A-(1-13)NH2 | 13.4 | 1 / 21 / 103 |
Data from radioligand binding assays on dynorphin analogues researchgate.netnih.gov.
Neuroprotective Properties and Neuropeptide Receptor Interactions
The interaction of this compound-containing compounds with neuropeptide receptors is a significant area of study. As shown in receptor binding assays, its incorporation into dynorphin, an endogenous opioid neuropeptide, directly modulates interaction with kappa opioid receptors nih.govtheinterstellarplan.com. Such modifications are being explored in the development of neuropeptide-based therapeutics, including potential anticonvulsants researchgate.net.
While direct neuroprotective properties of the compound itself are not extensively documented, its correlation with metabolic changes in ischemic stroke patients suggests a potential area for future investigation researchgate.netnih.gov. The modulation of neuropeptide receptor activity by its derivatives represents a plausible pathway for neuroactive effects.
Antimicrobial Properties of Derivatives
Derivatives of this compound have been found to possess antimicrobial properties. Research has shown that cyclic peptides constructed using this amino acid can exhibit bactericidal activity, particularly against Staphylococcus aureus and other gram-positive bacteria acs.org. The proposed mechanism for this antimicrobial action involves the disruption of essential biochemical pathways within the bacterial cells . This suggests that the unique structural features imparted by the cyclic amino acid are crucial for its antimicrobial efficacy.
Interaction with Biological Membranes and Membrane Mimetic Systems
This compound, widely known as tranexamic acid (TXA), demonstrates significant interactions with complex biological membranes, influencing their permeability and integrity. Research has particularly highlighted its effects on physiological barriers such as the endothelial glycocalyx, the blood-brain barrier, and the peritoneal membrane.
Studies on the endothelial glycocalyx, a crucial component for maintaining vascular barrier function, have shown that TXA can prevent its degradation under conditions of stress, such as hypoxia and inflammation. nih.gov The mechanism appears to involve the inhibition of membrane-anchored proteases, or sheddases, which are responsible for shedding components of the glycocalyx. nih.gov Early administration of TXA was found to preserve the glycocalyx by inhibiting the activation of these endothelial sheddases. nih.gov
In the context of neurobiology, early administration of TXA after a traumatic brain injury has been shown to prevent hyperpermeability of the blood-brain barrier. nih.gov This effect contributes to improved neurological recovery in murine models, underscoring the compound's ability to stabilize this critical biological membrane. nih.gov
Furthermore, investigations using a rat model of peritoneal dialysis have suggested that TXA can maintain ultrafiltration volume across the peritoneal membrane. researchgate.net The study indicated that TXA achieves this by reducing lymphatic absorption, effectively acting as a "diuretic" for the peritoneal membrane without causing significant histological changes. researchgate.net
The hydrophilic nature of this compound can limit its penetration through the stratum corneum of the skin. rsc.org To overcome this, researchers have developed a supramolecular version of TXA by combining it with glycolic acid. This novel formulation demonstrated enhanced transdermal permeability, suggesting a more efficient interaction with the lipid matrix of the skin barrier. rsc.org While direct studies on the interaction of this compound with membrane mimetic systems like micelles or lipid bilayers are not extensively documented, its demonstrated effects on complex biological barriers confirm its significant influence on membrane function and integrity.
Modulating Enzyme Activity in Metabolic Pathways
The primary and most well-documented enzymatic modulation by this compound is its potent inhibition of enzymes within the fibrinolytic pathway. It functions as a synthetic analog of the amino acid lysine and exerts its effect by competitively inhibiting the activation of plasminogen to plasmin. youtube.comyoutube.com
This interaction occurs through the reversible binding of the compound to the lysine-binding sites on the plasminogen molecule. youtube.com By occupying these sites, this compound prevents plasminogen from binding to the fibrin surface, which is a critical step for its activation into plasmin. Plasmin is a serine protease responsible for the degradation of fibrin clots. Consequently, the inhibition of this activation step effectively halts the fibrinolytic cascade, leading to the stabilization of fibrin clots and a reduction in bleeding. youtube.com
Beyond this principal mechanism, the compound is noted to be minimally metabolized, with the majority of it being excreted unchanged through the kidneys. youtube.comyoutube.com The metabolism of this compound is not a significant route for its elimination. drugbank.com While its effect on the fibrinolytic pathway is profound, current scientific literature does not provide significant evidence of this compound modulating the activity of enzymes in other major metabolic pathways, such as those involved in cellular energy production or xenobiotic metabolism. Its therapeutic action is understood to be highly specific to the inhibition of plasminogen activation and, to a lesser extent, the direct inhibition of plasmin activity. youtube.com
Studies on Plasminogen Conformations
This compound is a key molecule used in studies investigating the conformational states of plasminogen. Research has firmly established that the binding of this compound induces a significant conformational change in the native form of human plasminogen (Glu-plasminogen).
This alteration has been characterized using various biophysical techniques, including size-exclusion high-performance liquid chromatography (SE-HPLC), small-angle X-ray scattering (SAXS), and dynamic laser light scattering (DLLS). nih.gov Upon binding of this compound, Glu-plasminogen transitions from a compact, closed conformation to a more open and elongated form. nih.gov This change is quantitatively measured as an increase in both the radius of gyration and the Stokes radius of the molecule. nih.gov
Comparative studies have shown that this compound is highly effective in inducing this conformational change, demonstrating greater efficacy than other amino acids such as L-lysine and 6-aminohexanoic acid. This induced conformational alteration in Glu-plasminogen is critical for its enhanced rate of activation to plasmin.
The table below summarizes the findings from conformational studies of Glu-plasminogen in the presence and absence of this compound (t-AMCHA), as measured by different techniques. nih.gov
| Condition | Measurement Technique | Parameter | Value |
| Glu-plasminogen (native) | SE-HPLC | Elution Time | 8.93 ± 0.01 min |
| Glu-plasminogen + t-AMCHA | SE-HPLC | Elution Time | 8.32 ± 0.01 min |
| Glu-plasminogen (native) | SAXS | Radius of Gyration | 30.7 ± 0.1 Å |
| Glu-plasminogen + t-AMCHA | SAXS | Radius of Gyration | 49.8 ± 0.3 Å |
| Glu-plasminogen (native) | DLLS | Stokes Radius | 40.6 ± 0.3 Å |
| Glu-plasminogen + t-AMCHA | DLLS | Stokes Radius | 48.5 ± 0.3 Å |
These studies conclude that Glu-plasminogen can adopt distinct conformations, and the interaction with trans-4-aminocyclohexanecarboxylic acid is crucial in modulating these states, which in turn regulates its activation and physiological function. nih.gov
Analytical Methodologies and Quality Control
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of trans-4-Aminocyclohexanecarboxylic acid and its isomers. High-performance liquid chromatography and thin-layer chromatography are particularly valuable in this regard.
To facilitate the analysis by HPLC, the amino acid is frequently derivatized. A common derivatization agent is benzyl (B1604629) chloroformate, which reacts with the amino group to form 4-(benzyloxycarbonylamino)cyclohexanecarboxylic acid. google.comgoogleapis.com This derivative allows for more effective separation and detection. The progress and completion of reactions involving this compound can be monitored effectively using HPLC. google.com
An example of HPLC conditions used for the analysis of the derivatized compound is presented in the table below. google.com
Table 1: Example HPLC Conditions for Isomer Analysis
| Parameter | Condition |
|---|---|
| Column | CAPCELL PAK C18 UG120 (4.6 x 150 mm) |
| Mobile Phase | Acetonitrile / 0.1% Trifluoroacetic acid (30/70) |
| Derivatizing Agent | Benzyl chloroformate |
Thin-Layer Chromatography (TLC) serves as a straightforward and rapid method for monitoring the progress of chemical reactions involving this compound. google.comgoogleapis.com It is often used to get a quick assessment of the presence of starting materials, intermediates, and products in a reaction mixture. For instance, analytical and preparative TLC can be performed using silica (B1680970) gel GF-254 and alumina (B75360) GF-254. dss.go.th
Due to its structural similarity to Tranexamic Acid, this compound is utilized as an internal standard in liquid chromatography (LC) methods to control for fluctuations in the analytical process. nih.gov Its use helps to ensure the accuracy and precision of the quantification of Tranexamic Acid in various samples, such as plasma. nih.gov In a typical application, a known concentration of this compound is added to the sample before analysis. nih.gov
Purity Determination Methods
Beyond chromatographic techniques, other methods are employed to ascertain the purity of this compound.
Gas Chromatography (GC) is another powerful technique for purity assessment and isomer separation, particularly when the compound is derivatized to increase its volatility. The choice of the GC column and the temperature program are critical parameters for achieving optimal separation of the cis and trans isomers. Analysis by gas chromatography has been used to determine the purity and the trans/cis ratio of related cyclohexanecarboxylic acid derivatives. google.com
Nonaqueous titration is a classic analytical method that can be used for the purity determination of acidic or basic substances in a non-aqueous solvent. While specific detailed procedures for this compound are not extensively documented in recent literature, the fundamental principles of this technique are applicable. It involves dissolving the compound in a suitable non-aqueous solvent and titrating it with a standard solution of a titrant, also in a non-aqueous solvent.
Future Directions and Research Perspectives
Exploration of Novel Synthetic Pathways
The industrial production of trans-4-Aminocyclohexanecarboxylic acid has traditionally relied on the catalytic reduction of 4-aminobenzoic acid, which often results in a mixture of cis and trans isomers requiring complex separation processes. researchgate.netgoogle.com Current research aims to develop more efficient and stereoselective synthetic methods. A key objective is to increase the direct yield of the desired trans isomer, minimizing the need for subsequent isomerization and purification steps. vulcanchem.com
One promising approach involves the direct, one-pot conversion of p-aminobenzoic acid to the trans form with a product ratio exceeding 75% under mild conditions and low hydrogen pressure, making the process more suitable for industrial applications. patsnap.comgoogle.com Researchers are investigating various catalysts, such as ruthenium on carbon (Ru/C), and reaction conditions to optimize the stereoselectivity of the hydrogenation process. vulcanchem.comgoogle.com Beyond traditional catalysis, biocatalytic methods using enzymes like keto reductases and amine transaminases are being explored for the stereoselective synthesis of related aminocyclohexanol isomers from precursors like 1,4-cyclohexanedione, highlighting a potential green chemistry approach for aminocyclohexane derivatives. d-nb.info
Advanced Computational Studies for Structure-Function Relationships
Computational modeling is becoming an indispensable tool for elucidating the complex interactions of this compound at a molecular level. These studies are crucial for understanding its mechanism of action and for designing more potent and selective derivatives. nih.gov Computational models have been used to investigate its effect on urokinase-mediated fibrinolysis, proposing a mechanistic explanation for its varied clinical behaviors. plos.org These models suggest that while the compound is typically anti-fibrinolytic, it may become pro-fibrinolytic in systems with high levels of urokinase-type plasminogen activator (uPA) and low levels of plasmin inhibitors. nih.gov
Techniques like Density Functional Theory (DFT) are being employed to design prodrugs with predictable release kinetics. nih.gov By calculating the hydrolysis rates of potential prodrugs, researchers can design molecules that release the active drug in a sustained manner. nih.gov Furthermore, computational approaches focusing on electrostatic potential similarities are being used to identify novel compounds that mimic the action of this compound, potentially leading to the discovery of more potent inhibitors of plasminogen binding. researchgate.net
Expanding Applications in Biomedical Research
While its primary use is as an antifibrinolytic agent to reduce bleeding in various surgical and medical conditions, ongoing research is uncovering new therapeutic possibilities. nih.govviamedica.plfibonaccimd.comfrontiersin.org Its conformationally restricted structure makes it a valuable building block in the design of peptidomimetics, which can mimic or modulate the activity of natural peptides. vulcanchem.com This has led to its use as an intermediate in the synthesis of pharmacologically active compounds, including Janus kinase (JAK) inhibitors for inflammatory conditions and Dipeptidyl Peptidase IV (DPP-IV) inhibitors for type 2 diabetes. vulcanchem.compatsnap.com
Recent animal studies and in vitro research suggest potential therapeutic effects on skeletal diseases like osteoporosis and fracture healing. nih.gov Researchers are investigating both plasminogen-dependent and -independent mechanisms related to its influence on bone metabolism and inflammatory responses. nih.gov The exploration of its role beyond hemostasis, including the regulation of immune responses, is an active area of investigation. nih.gov
Development of Highly Selective Derivatives
The development of derivatives of this compound is a key strategy to enhance its therapeutic profile. The goal is to create analogues with improved potency, selectivity, and pharmacokinetic properties. researchgate.net By modifying the core structure, researchers aim to design molecules that can target specific biological pathways more effectively. This includes synthesizing prodrugs to improve oral absorption and bioavailability. nih.govresearchgate.net
Research has also focused on creating derivatives for use as building blocks in the synthesis of other complex, pharmacologically active compounds. ias.ac.inacs.org For instance, N-protected derivatives are crucial intermediates for their incorporation into larger drug molecules while maintaining stereochemical integrity. google.com The synthesis of various analogues and the study of their structure-activity relationships (SAR) are critical for identifying compounds with superior therapeutic potential. researchgate.net Computational discovery methods have already identified novel molecules, such as 5-(4-piperidyl)-3-isoxazolol (4-PIOL), which show significantly higher potency as a plasminogen binding inhibitor than the parent compound. researchgate.net
Integration with Emerging Technologies in Chemical Synthesis
The future of chemical synthesis lies in the integration of emerging technologies like flow chemistry and artificial intelligence (AI) to create more efficient, sustainable, and automated processes. frontiersin.orgmit.edu Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for streamlined multi-step reactions. osaka-u.ac.jp Researchers have demonstrated the feasibility of a one-flow synthesis of this compound, integrating hydrogenation and hydrolysis steps in a continuous process. osaka-u.ac.jp
Q & A
Basic: What are the standard synthetic routes for trans-4-aminocyclohexanecarboxylic acid (ACCA), and how are intermediates characterized?
ACCA is typically synthesized via N-protection of the amine group using tert-butyloxycarbonyl (Boc) azide. A common method involves reacting this compound with Boc azide in a dioxane-water mixture (1:1) at 45°C, using magnesium oxide as a base . Key intermediates, such as N-Boc-ACCA, are characterized by:
- Melting point analysis (e.g., >300°C for Boc-protected ACCA) .
- Spectroscopic techniques : IR for functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹), NMR for stereochemical confirmation (e.g., cyclohexane ring proton splitting patterns), and mass spectrometry for molecular ion verification .
Basic: How can researchers distinguish between cis and trans isomers of 4-aminocyclohexanecarboxylic acid?
Separation and identification require:
- Chromatography : TLC with chloroform-methanol-acetic acid (85:10:5) to observe distinct Rf values .
- NMR analysis : Trans isomers exhibit axial-equatorial proton coupling patterns (J ≈ 10–12 Hz for adjacent cyclohexane protons), while cis isomers show equatorial-equatorial coupling (J ≈ 2–4 Hz) .
- Polarimetry : For enantiomerically pure samples, optical rotation differences can confirm stereochemistry .
Advanced: Why do coupling reactions of ACCA with amino acid esters fail using carbodiimide reagents, and how can this be resolved?
Coupling failures with N,N'-dicyclohexylcarbodiimide (DCC) arise from steric hindrance of the cyclohexane ring and poor nucleophilicity of the carboxylate. Solutions include:
- Activating agents : Use 1-hydroxybenzotriazole (HOBt) to form active esters, improving reaction efficiency .
- Alternative reagents : Diethylphosphoryl cyanide has been successful in forming peptide bonds with ACCA due to its milder conditions and higher selectivity .
- Pre-activation : Convert ACCA to its pentafluorophenyl ester before coupling to enhance reactivity .
Advanced: How does ACCA's stereochemistry influence its biological activity in peptide modifications?
In immunotherapeutic peptide analogs, replacing glycine with trans-ACCA enhances conformational rigidity, improving binding to MHC molecules. For example:
- EBV epitope modification : Substituting Gly-Gly with trans-ACCA in CLG peptide analogs increased stability and antigen presentation .
- Cis vs. trans effects : Cis-ACCA introduces torsional strain, reducing binding affinity compared to the trans isomer .
Methodological validation includes circular dichroism (CD) spectroscopy to confirm secondary structure changes and in vitro T-cell activation assays .
Advanced: How can researchers address discrepancies in reported melting points and purity levels of ACCA derivatives?
Discrepancies (e.g., trans-ACCA hydrochloride mp: 274–278°C vs. 191–220°C ) may stem from:
- Hydration states : Anhydrous vs. hydrated forms (e.g., monohydrate lowers mp).
- Purity : Commercial samples vary (95–98% purity), impacting thermal properties .
Resolution strategies : - Perform elemental analysis to confirm stoichiometry.
- Use differential scanning calorimetry (DSC) to detect polymorphic forms.
- Repurify via recrystallization (e.g., ethanol/water mixtures) .
Advanced: What are the challenges in scaling up ACCA synthesis, and how can reaction yields be optimized?
Key challenges include:
- Low yields in Boc protection : Optimize stoichiometry (2:1 Boc azide:ACCA ratio) and reaction time (12–24 hrs) .
- Byproduct formation : Remove magnesium oxide via filtration before acidification to minimize salt impurities .
- Solvent selection : Replace dioxane (toxic) with THF/water mixtures for greener synthesis .
Scale-up validation requires in-line IR monitoring for real-time reaction progress analysis.
Basic: What safety protocols are critical when handling ACCA in laboratory settings?
- Personal protective equipment (PPE) : Gloves and goggles to avoid skin/eye irritation (H315, H319 hazards) .
- Waste disposal : Separate aqueous and organic waste; neutralize acidic filtrates before disposal .
- Ventilation : Use fume hoods due to dust formation (H335: respiratory irritation) .
Advanced: How does ACCA's physicochemical profile impact its formulation in drug delivery systems?
- Low solubility : ACCA’s logP ~0.5 limits aqueous solubility. Strategies include salt formation (e.g., hydrochloride salts, solubility = 25 mg/mL in water) or co-solvents (PEG 400).
- Stability : ACCA degrades above 200°C; lyophilization is preferred for long-term storage .
- Permeability : Trans-ACCA’s rigid structure enhances membrane permeability in prodrug designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
